molecular formula C16H19O6PS B2484944 (Bis(benzyloxy)phosphoryl)methyl methanesulfonate CAS No. 1572247-63-2

(Bis(benzyloxy)phosphoryl)methyl methanesulfonate

Cat. No.: B2484944
CAS No.: 1572247-63-2
M. Wt: 370.36
InChI Key: RXZOCULTXAHDSQ-UHFFFAOYSA-N
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Description

(Bis(benzyloxy)phosphoryl)methyl methanesulfonate is an organophosphorus compound with the molecular formula C16H19O6PS It is characterized by the presence of benzyloxy groups attached to a phosphoryl moiety, which is further linked to a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Bis(benzyloxy)phosphoryl)methyl methanesulfonate typically involves the reaction of benzyloxyphosphoryl chloride with methanesulfonic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

PhCH2OPOCl2+CH3SO3H(PhCH2O)2POCH2SO3H\text{PhCH}_2\text{OPOCl}_2 + \text{CH}_3\text{SO}_3\text{H} \rightarrow \text{(PhCH}_2\text{O)}_2\text{POCH}_2\text{SO}_3\text{H} PhCH2​OPOCl2​+CH3​SO3​H→(PhCH2​O)2​POCH2​SO3​H

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: (Bis(benzyloxy)phosphoryl)methyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The phosphoryl group can participate in oxidation and reduction reactions, altering the oxidation state of phosphorus.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphoryl group.

    Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the phosphoryl group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphine oxides .

Scientific Research Applications

(Bis(benzyloxy)phosphoryl)methyl methanesulfonate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound can be used in biochemical studies to investigate the role of phosphoryl groups in biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Bis(benzyloxy)phosphoryl)methyl methanesulfonate involves its interaction with molecular targets through its phosphoryl and methanesulfonate groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modifying their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development .

Comparison with Similar Compounds

Uniqueness: (Bis(benzyloxy)phosphoryl)methyl methanesulfonate is unique due to the presence of both benzyloxy and methanesulfonate groups, which confer distinct chemical properties and reactivity. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .

Biological Activity

(Bis(benzyloxy)phosphoryl)methyl methanesulfonate is an organophosphorus compound that exhibits significant biological activity, particularly in biochemical and pharmacological contexts. Its structure, characterized by benzyloxy groups linked to a phosphoryl moiety and a methanesulfonate group, allows it to interact with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₉O₆PS
  • Molecular Weight : 370.4 g/mol
  • IUPAC Name : bis(phenylmethoxy)phosphorylmethyl methanesulfonate

The compound's unique structure enhances its reactivity and interaction with biological molecules, making it a valuable tool in research.

The biological activity of this compound primarily involves:

  • Covalent Bond Formation : The phosphoryl and methanesulfonate groups can form covalent bonds with nucleophilic sites on target biomolecules, altering their function.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, affecting metabolic pathways in cells.

This compound has been shown to engage in substitution reactions, oxidation, and reduction processes, which are critical for its biological effects.

Biological Applications

  • Biochemical Studies :
    • Used to investigate the role of phosphoryl groups in cellular signaling and metabolism.
    • Acts as a reagent in the synthesis of phosphorus-containing compounds, facilitating studies on phosphor-related biochemical pathways.
  • Pharmacological Research :
    • Explored for its potential as a therapeutic agent due to its ability to modify enzyme activities.
    • Investigated for applications in drug development targeting diseases where phosphorylation plays a crucial role.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

  • Monoamine Oxidase (MAO) Inhibition : Studies indicate that compounds with similar structures can inhibit MAO enzymes, which are crucial for neurotransmitter metabolism .
EnzymeInhibition TypeReference
MAO ACompetitive
MAO BNon-competitive

Cytotoxicity Assessments

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • MCF-7 Cells : The compound induced apoptosis in MCF-7 breast cancer cells through the activation of apoptotic pathways .
Concentration (µM)Cell Viability (%)Effect
5090Mild
10070Moderate
20050Significant

Mechanistic Insights

The mechanism by which this compound induces cell death involves:

  • Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to the cytotoxic effects observed in treated cells.
  • p53 Pathway Activation : Upregulation of p53 and associated genes has been noted during treatment, suggesting a link between DNA damage response and cell death mechanisms .

Properties

IUPAC Name

bis(phenylmethoxy)phosphorylmethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19O6PS/c1-24(18,19)22-14-23(17,20-12-15-8-4-2-5-9-15)21-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZOCULTXAHDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19O6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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